Cas no 53151-52-3 (4-Morpholinepropanamide, N,N-dimethyl-)
4-Morpholinepropanamide, N,N-dimethyl-, is a morpholine-derived amide compound with notable applications in organic synthesis and pharmaceutical intermediates. Its structure features a morpholine ring and a dimethyl-substituted amide group, offering versatility as a building block in the development of bioactive molecules. The compound’s stability and solubility in common organic solvents make it suitable for use in multi-step synthetic processes. Its functional groups allow for further derivatization, enabling the creation of tailored intermediates for medicinal chemistry or material science. The product is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
53151-52-3 structure
Product Name:4-Morpholinepropanamide, N,N-dimethyl-
CAS No:53151-52-3
MF:C9H18N2O2
MW:186.251422405243
CID:357897
PubChem ID:911051
Update Time:2025-05-28
4-Morpholinepropanamide, N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Morpholinepropanamide, N,N-dimethyl-
- N,N-dimethyl-3-morpholin-4-ylpropanamide
- MLS000554252
- Z368775500
- N,N-Dimethyl-3-morpholin-4-yl-propionamide
- HMS2284O03
- CS-0260245
- Oprea1_525575
- N,N-DIMETHYL-3-(MORPHOLIN-4-YL)PROPANAMIDE
- DTXSID30358708
- EN300-7472217
- SMR000146569
- CHEMBL1717393
- SCHEMBL2910116
- AKOS030229428
- 53151-52-3
-
- Inchi: 1S/C9H18N2O2/c1-10(2)9(12)3-4-11-5-7-13-8-6-11/h3-8H2,1-2H3
- InChI Key: OMZKADREWASNRC-UHFFFAOYSA-N
- SMILES: O1CCN(CCC(N(C)C)=O)CC1
Computed Properties
- Exact Mass: 186.13694
- Monoisotopic Mass: 186.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 32.8Ų
Experimental Properties
- PSA: 32.78
4-Morpholinepropanamide, N,N-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7472217-0.05g |
N,N-dimethyl-3-(morpholin-4-yl)propanamide |
53151-52-3 | 95.0% | 0.05g |
$84.0 | 2025-02-20 | |
| Enamine | EN300-7472217-0.1g |
N,N-dimethyl-3-(morpholin-4-yl)propanamide |
53151-52-3 | 95.0% | 0.1g |
$124.0 | 2025-02-20 | |
| Enamine | EN300-7472217-0.25g |
N,N-dimethyl-3-(morpholin-4-yl)propanamide |
53151-52-3 | 95.0% | 0.25g |
$178.0 | 2025-02-20 | |
| Enamine | EN300-7472217-0.5g |
N,N-dimethyl-3-(morpholin-4-yl)propanamide |
53151-52-3 | 95.0% | 0.5g |
$331.0 | 2025-02-20 | |
| Enamine | EN300-7472217-1.0g |
N,N-dimethyl-3-(morpholin-4-yl)propanamide |
53151-52-3 | 95.0% | 1.0g |
$442.0 | 2025-02-20 | |
| Enamine | EN300-7472217-2.5g |
N,N-dimethyl-3-(morpholin-4-yl)propanamide |
53151-52-3 | 95.0% | 2.5g |
$867.0 | 2025-02-20 | |
| Enamine | EN300-7472217-5.0g |
N,N-dimethyl-3-(morpholin-4-yl)propanamide |
53151-52-3 | 95.0% | 5.0g |
$1280.0 | 2025-02-20 | |
| Enamine | EN300-7472217-10.0g |
N,N-dimethyl-3-(morpholin-4-yl)propanamide |
53151-52-3 | 95.0% | 10.0g |
$1900.0 | 2025-02-20 | |
| 1PlusChem | 1P01IBBD-50mg |
4-Morpholinepropanamide, N,N-dimethyl- |
53151-52-3 | 95% | 50mg |
$161.00 | 2024-04-30 | |
| 1PlusChem | 1P01IBBD-100mg |
4-Morpholinepropanamide, N,N-dimethyl- |
53151-52-3 | 95% | 100mg |
$209.00 | 2024-04-30 |
4-Morpholinepropanamide, N,N-dimethyl- Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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